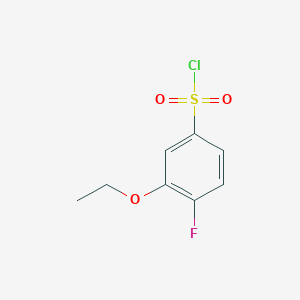

3-Ethoxy-4-fluorobenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

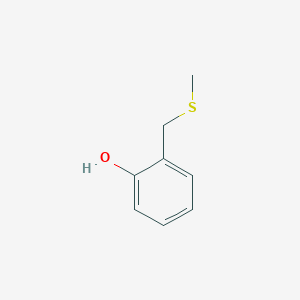

3-Ethoxy-4-fluorobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of an ethoxy group and a fluorine atom attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Ethoxy-4-fluorbenzolsulfonylchlorid beinhaltet typischerweise die Sulfonierung von 3-Ethoxy-4-fluorbenzol, gefolgt von der Chlorierung. Ein übliches Verfahren umfasst die Reaktion von 3-Ethoxy-4-fluorbenzol mit Chlorsulfonsäure, wodurch die Sulfonylchloridgruppe eingeführt wird. Die Reaktion wird in der Regel unter kontrollierten Temperaturbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion von 3-Ethoxy-4-fluorbenzolsulfonylchlorid kontinuierliche Verfahren umfassen, um Effizienz und Ausbeute zu steigern. Die Verwendung fortschrittlicher Katalysatoren und optimierter Reaktionsbedingungen kann die Skalierbarkeit des Syntheseprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Ethoxy-4-fluorbenzolsulfonylchlorid durchläuft verschiedene chemische Reaktionen, darunter:

Nucleophile Substitution: Die Sulfonylchloridgruppe ist gegenüber Nucleophilen hochreaktiv, was zur Bildung von Sulfonamid- oder Sulfonatderivaten führt.

Elektrophile aromatische Substitution: Die Ethoxy- und Fluor-Substituenten am Benzolring können die Reaktivität und Orientierung elektrophiler aromatischer Substitutionsreaktionen beeinflussen.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Amine oder Alkohole können unter milden bis moderaten Bedingungen mit 3-Ethoxy-4-fluorbenzolsulfonylchlorid reagieren, um Sulfonamid- oder Sulfonatprodukte zu bilden.

Elektrophile aromatische Substitution: Typische Elektrophile wie Nitroniumionen oder Halogene können in Gegenwart von Katalysatoren wie Lewis-Säuren verwendet werden.

Hauptprodukte:

Sulfonamide: Entstehen durch die Reaktion mit Aminen.

Sulfonate: Entstehen durch die Reaktion mit Alkoholen.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-4-fluorbenzolsulfonylchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Wird zur Modifikation von Biomolekülen verwendet, um Protein-Interaktionen und Enzymaktivitäten zu untersuchen.

Medizin: Wird auf sein potenzielles Einsatzgebiet in der Entwicklung von Arzneimitteln untersucht, insbesondere als Zwischenprodukt bei der Arzneimittelsynthese.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien verwendet, darunter Polymere und Agrochemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Ethoxy-4-fluorbenzolsulfonylchlorid beinhaltet hauptsächlich seine Reaktivität als Sulfonylchlorid. Die Sulfonylchloridgruppe kann einen nucleophilen Angriff erfahren, was zur Bildung kovalenter Bindungen mit Nucleophilen führt. Diese Reaktivität wird in verschiedenen chemischen Umwandlungen und Modifikationen von Molekülen genutzt.

Moleküle Ziele und Wege: Die Verbindung kann nucleophile Stellen an Biomolekülen, wie Aminogruppen an Proteinen, angreifen, was zur Bildung von Sulfonamid-Verknüpfungen führt. Diese Eigenschaft wird in der biochemischen Forschung genutzt, um die Proteinfunktion und -interaktionen zu untersuchen.

Ähnliche Verbindungen:

3-Fluorbenzolsulfonylchlorid: Ähnliche Struktur, aber ohne die Ethoxygruppe.

4-Fluorbenzolsulfonylchlorid: Ähnliche Struktur, aber mit dem Fluoratom an einer anderen Position.

3-Ethoxybenzolsulfonylchlorid: Ähnliche Struktur, aber ohne das Fluoratom.

Einzigartigkeit: 3-Ethoxy-4-fluorbenzolsulfonylchlorid ist einzigartig aufgrund des Vorhandenseins sowohl von Ethoxy- als auch Fluor-Substituenten, die seine Reaktivität und die Art der Reaktionen beeinflussen können, die es eingeht.

Wirkmechanismus

The mechanism of action of 3-ethoxy-4-fluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of molecules.

Molecular Targets and Pathways: The compound can target nucleophilic sites on biomolecules, such as amino groups on proteins, leading to the formation of sulfonamide linkages. This property is utilized in biochemical research to study protein function and interactions.

Vergleich Mit ähnlichen Verbindungen

3-Fluorobenzenesulfonyl chloride: Similar structure but lacks the ethoxy group.

4-Fluorobenzenesulfonyl chloride: Similar structure but with the fluorine atom in a different position.

3-Ethoxybenzenesulfonyl chloride: Similar structure but lacks the fluorine atom.

Uniqueness: 3-Ethoxy-4-fluorobenzenesulfonyl chloride is unique due to the presence of both ethoxy and fluorine substituents, which can influence its reactivity and the types of reactions it undergoes

Eigenschaften

CAS-Nummer |

1268334-98-0 |

|---|---|

Molekularformel |

C8H8ClFO3S |

Molekulargewicht |

238.66 g/mol |

IUPAC-Name |

3-ethoxy-4-fluorobenzenesulfonyl chloride |

InChI |

InChI=1S/C8H8ClFO3S/c1-2-13-8-5-6(14(9,11)12)3-4-7(8)10/h3-5H,2H2,1H3 |

InChI-Schlüssel |

OZAWHQVKCVSDMU-UHFFFAOYSA-N |

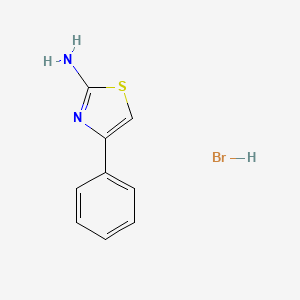

Kanonische SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)Cl)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12050520.png)

![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)

![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)

![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)

![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)

![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050594.png)